4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound with significant applications in scientific research and various industries. This compound belongs to a class of chemicals known for their versatile chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes halogenation, amidation, and cyclization reactions under controlled conditions, using reagents like bromine, amines, and triazine derivatives.
Industrial Production Methods
For industrial-scale production, optimized conditions for high yield and purity are crucial. Methods such as continuous flow synthesis, using automated reactors and robust purification techniques like chromatography, are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Substitution: Commonly with nucleophiles to replace the bromine atom.
Oxidation and Reduction: Altering the oxidation state of the sulfur or nitrogen atoms.
Cyclization: Forming new ring structures under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: Like hydrochloric acid or sodium hydroxide for catalyzing cyclization reactions.
Major Products
The major products from these reactions include various substituted thiophene carboxamides and triazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for the creation of diverse chemical structures.
Biology
In biological research, it serves as a tool for probing enzyme activities and studying cellular processes. Its interaction with specific proteins can help elucidate biological pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly in targeting diseases where modulation of specific molecular pathways is beneficial.
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and specialty materials, thanks to its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, altering enzyme activities, or interfering with receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
4-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Uniqueness
4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications where bromine’s electronic effects are beneficial.
Biological Activity
Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Thiophene-2-carboxamide
- Substituents :
- A bromo group at the 4-position
- A dimethylamino group
- A pyrrolidinyl group attached to a triazine ring
Molecular Formula
The molecular formula for this compound is C15H19BrN6O.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures can act as antagonists or agonists at GPCRs, influencing cellular signaling pathways .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in inflammatory processes.
Pharmacological Profile
The pharmacological profile of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is still under investigation. However, related compounds have shown promise in the following areas:
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Activity :
A study evaluating the anti-inflammatory properties of related thiophene derivatives demonstrated significant inhibition of COX-II activity. The IC50 values for these compounds ranged from 0.52 μM to 22.25 μM, suggesting a comparable profile for our compound . -
Anticancer Potential :
Research on triazine-based compounds revealed their ability to induce apoptosis in various cancer cell lines. For instance, certain analogs showed up to 70% inhibition of cell proliferation at low micromolar concentrations . -
Neuropharmacological Effects :
Compounds with dimethylamino groups have been studied for their effects on neurotransmitter systems. In animal models, these compounds have been associated with increased levels of dopamine and serotonin, indicating potential antidepressant effects .
Properties
IUPAC Name |
4-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6OS/c1-21(2)14-18-12(19-15(20-14)22-5-3-4-6-22)8-17-13(23)11-7-10(16)9-24-11/h7,9H,3-6,8H2,1-2H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADVWIWOZFPNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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